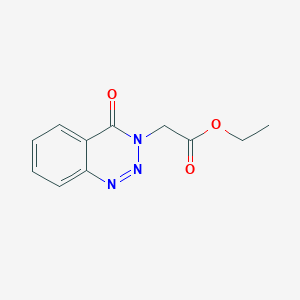![molecular formula C9H12N2O2 B2367038 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1554316-81-2](/img/structure/B2367038.png)
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a compound with the CAS Number: 1260879-61-5 . It has a molecular weight of 137.18 and is stored in a refrigerator . The compound is in liquid form at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . The resulting compounds are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis
The InChI code for “7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is 1S/C7H11N3/c1-6-2-4-8-7-3-5-9-10(6)7/h3,5-6,8H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Tetrahydropyrazolo Compounds The synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo compounds involves a multi-step process, starting from the addition of a primary alkylamine to methyl acrylate. This pathway results in the creation of a library of carboxamides with very good yields. This process is essential for developing compounds with potential pharmacological applications (Lombar et al., 2014).
Heterocyclic Compound Formation Cyclocondensation reactions involving methylpyrazol-3-amine with unsaturated arylaliphatic carboxylic acid derivatives lead to the formation of dihydropyrazolo compounds. These reactions result in the creation of complex structures, including dipyrazolo compounds, showcasing the chemical versatility and potential for creating diverse molecular structures (Lipson et al., 2006).
Biological Activity and Applications
Potential for Hypertensive Activity The synthesis of oxadiazole derivatives containing the pyrano[2,3-b]pyridine moiety, starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, results in compounds anticipated to exhibit hypertensive activity. This application suggests the therapeutic potential of these compounds in managing blood pressure-related health conditions (Kumar & Mashelker, 2007).
Carbo-Cyclocondensation Reactions for Tetrahydropyrazolo Compounds Carbo-cyclocondensation reactions of substituted 5-aminopyrazoles with benzylidene acetone lead to the synthesis of tetrahydropyrazolo compounds. These reactions under ultrasonic initiation enhance the rate and yield of the desired products, indicating the utility of these compounds in various chemical synthesis processes (Orlov & Sidorenko, 2012).
Antimicrobial and Antimycobacterial Activities Nicotinic acid hydrazide derivatives, synthesized from pyridine 3-carboxillic acid, have shown promising antimycobacterial activity, indicating their potential as therapeutic agents against microbial infections. This discovery opens up new avenues for the use of these compounds in treating diseases caused by bacteria (Sidhaye et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCRCKQEQYEGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=NN12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride](/img/structure/B2366956.png)
![1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2366957.png)
![2-(2-Azaspiro[3.3]heptan-6-yl)acetic acid;hydrochloride](/img/structure/B2366959.png)
![N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2366961.png)


![N-(4-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2366968.png)
![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(6-fluoropyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2366970.png)


![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2366975.png)
![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2366976.png)

